

4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone structure

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Compound of Interest

Compound Name: Ugaxanthone

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An In-Depth Technical Guide on Prenylated Tetrahydroxyxanthenes with a Focus on the Putative Structure of 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone

Disclaimer: Extensive literature searches did not yield specific experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. The following guide provides information on the putative structure of this molecule based on standard chemical nomenclature and presents a comprehensive overview of closely related prenylated tetrahydroxyxanthenes, for which experimental data is available. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.

Chemical Structure and Physicochemical Properties

The core of the requested molecule is a xanthone scaffold, which is a dibenzo- γ -pyrone. The specific derivative, 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, is characterized by four hydroxyl (-OH) groups at positions 1, 3, 5, and 6, and a 3,3-dimethylallyl (also known as a prenyl) group at position 4.

Putative Structure:

- IUPAC Name: 4-(3,3-dimethylbut-1-en-1-yl)-1,3,5,6-tetrahydroxy-9H-xanthen-9-one
- Molecular Formula: $C_{18}H_{16}O_6$

- Molecular Weight: 328.32 g/mol

While no specific data exists for the 4-prenyl isomer, data for other isomers, such as 1,3,5,6-Tetrahydroxy-8-prenyl xanthone, is available in public databases like PubChem[1].

Table 1: Physicochemical Properties of 1,3,5,6-Tetrahydroxy-8-prenyl xanthone (CID 129738050)[1]

Property	Value
Molecular Formula	C ₁₈ H ₁₆ O ₆
Molecular Weight	328.3 g/mol
XLogP3	3.8
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	2
Exact Mass	328.09468823 Da
Monoisotopic Mass	328.09468823 Da
Topological Polar Surface Area	107 Å ²
Heavy Atom Count	24
Complexity	514

Spectroscopic Data

No specific spectroscopic data was found for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. However, the following table presents typical ¹H-NMR spectral data for a related prenylated xanthone, which can serve as a reference.

Table 2: Representative ¹H-NMR Spectral Data for a Prenylated Xanthone Derivative (Data is illustrative and based on common shifts for this class of compounds)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.60-1.80	s	6H	Methyl protons of the prenyl group
3.20-3.40	d	2H	Methylene protons of the prenyl group
5.10-5.30	t	1H	Vinylic proton of the prenyl group
6.20-6.80	m	Aromatic protons on the xanthone core	
13.0-13.5	s	1H	Chelated hydroxyl proton (e.g., at C1)

Experimental Protocols

Synthesis of Prenylated Xanthenes

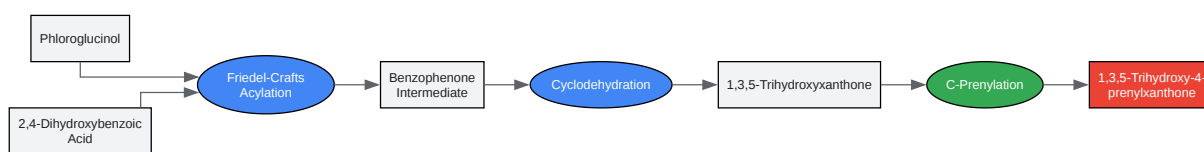
A general method for the C-prenylation of hydroxyxanthenes involves the reaction of the parent xanthone with prenyl bromide in the presence of a base. The following is a representative protocol.

Protocol: Synthesis of 1,3-dihydroxy-2-prenylxanthone^[2]

- **Reaction Setup:** Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide (KOH) in 30 mL of distilled water in a 250 mL round-bottom flask.
- **Stirring:** Stir the mixture for 10 minutes at room temperature.
- **Addition of Prenyl Bromide:** Inject 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
- **Reaction:** Stir the mixture for 24 hours at room temperature.
- **Acidification:** Acidify the reaction mixture with 100 mL of 10% HCl solution.

- Extraction: Extract the mixture with 35 mL of dichloromethane (DCM).
- Work-up: Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the product using column chromatography.

A plausible synthetic workflow for a prenylated trihydroxyxanthone is outlined below.[3]



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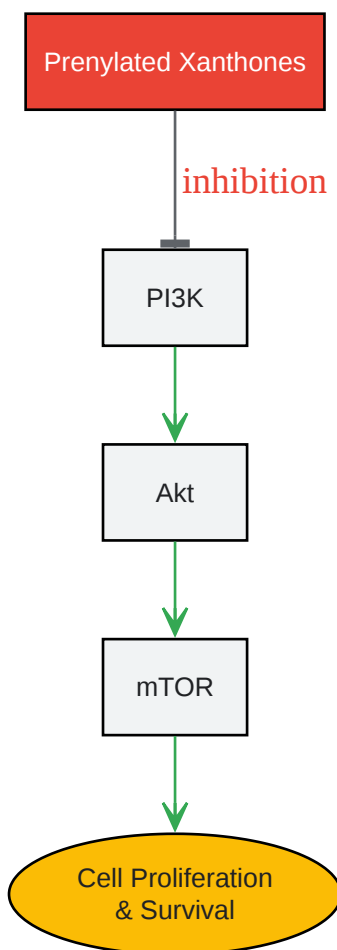
Synthetic pathway for a prenylated trihydroxyxanthone.

Biological Activities and Signaling Pathways

Prenylated xanthones, as a class, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity and Modulation of PI3K/Akt/mTOR Pathway

Several prenylated xanthones have demonstrated potent anticancer properties. For instance, bannaxanthone D has been shown to modulate the PI3K/Akt/mTOR pathway, leading to antiproliferative effects in triple-negative breast cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.



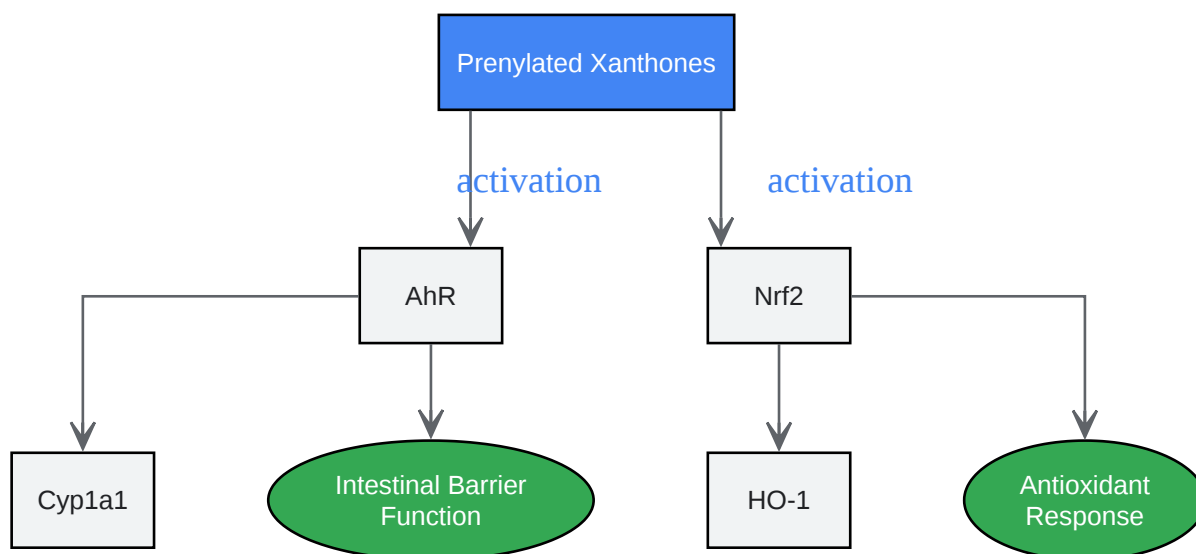
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Inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthenes.

Anti-inflammatory and Antioxidant Activity via AhR and Nrf2 Pathways

Prenylated xanthenes isolated from mangosteen have been found to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6][7] Activation of these pathways plays a crucial role in enhancing intestinal barrier function and protecting against oxidative stress.

- AhR Pathway: Activation of AhR can lead to the expression of detoxification enzymes.
- Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).



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Activation of AhR and Nrf2 pathways by prenylated xanthenes.

Table 3: Summary of Biological Activities of Representative Prenylated Xanthenes

Compound/Extract	Biological Activity	Cell Line/Model	IC ₅₀ /Effective Concentration	Reference
Garcinone D	Upregulation of AhR/Cyp1a1 and Nrf2/HO-1 protein expression, enhanced intestinal barrier function	HT-29 cells	Not specified	[7]
Bannaxanthone D	Antiproliferative via modulation of PI3K/Akt/mTOR pathway	MDA-MB-231 cells	Not specified	[5]
1,3-dihydroxy-2-prenylxanthone	Moderate antibacterial activity	Escherichia coli	>5 mm inhibition zone at 15%	[2]

Conclusion

While direct experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone remains elusive, the broader class of prenylated tetrahydroxyxanthones represents a rich source of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer and anti-inflammatory effects, are underpinned by their interactions with critical cellular signaling pathways. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these compounds, offering valuable insights for researchers in the field. Further investigation into the specific properties of the 4-prenyl isomer is warranted to fully explore its therapeutic potential.

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